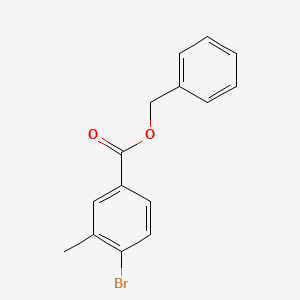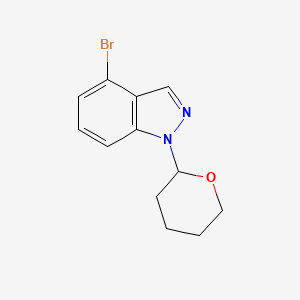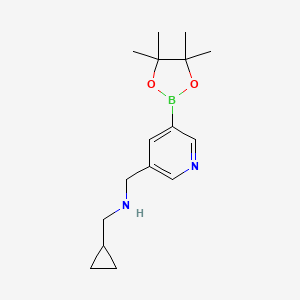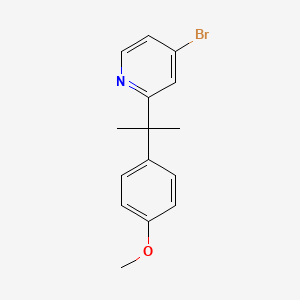
5-(1-Chlorethyl)-1,2,4-Oxadiazol
Übersicht
Beschreibung
Oxadiazoles are an important class of heterocyclic compounds that have a wide spectrum of biological activities . They are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves reactions with alkyl halides . For example, the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine can lead to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles .Molecular Structure Analysis
The molecular structure of related compounds can be built using molecular simulation technology . The process of interaction between the reagent and the mineral surface can be simulated, and the interaction energy can be calculated by density functional theory (DFT) .Chemical Reactions Analysis
The important chemistry of alkyl halides includes nucleophilic displacement and elimination reactions . The reactivity of alkyl halides can be influenced by factors such as temperature and the presence of a strong base .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure . For example, the general formula for a cycloalkane composed of n carbons is CnH2n .Wissenschaftliche Forschungsanwendungen
Selektive N-Dealkylierung tertiärer Amine
“5-(1-Chlorethyl)-1,2,4-Oxadiazol” kann als Reagenz bei der selektiven N-Dealkylierung tertiärer Amine wirken. Dieser Prozess ist entscheidend bei der Synthese verschiedener Pharmazeutika, bei denen die Entfernung von Alkylgruppen von Aminen erforderlich ist, um die gewünschte chemische Struktur und pharmakologischen Eigenschaften zu erreichen .
Herstellung von Alkyl-1-Chlorethylcarbonaten
Diese Verbindung wird als Reaktant bei der Herstellung von Alkyl-1-Chlorethylcarbonaten verwendet. Diese Carbonate sind wertvolle Zwischenprodukte in der organischen Synthese, insbesondere bei der Herstellung von Pharmazeutika und Agrochemikalien, da sie aufgrund ihrer Vielseitigkeit bei weiteren chemischen Umwandlungen eingesetzt werden können .
Kapillarelektrophorese in der Drogenanalyse
Im Bereich der analytischen Chemie wird “this compound” für N-Demethylierungsreaktionen bei der Bestimmung mehrerer Drogen im Missbrauch verwendet. Es ist besonders nützlich in biologischen Flüssigkeiten, bei denen die Kapillarelektrophorese mit nativer Fluoreszenz- und laserinduzierter Fluoreszenzdetektion eingesetzt wird .
Chemoselektive Desilylierung von silylgeschützten Alkoholen
Die Verbindung spielt eine wichtige Rolle als Katalysator für die chemoselektive Desilylierung von silylgeschützten Alkoholen. Diese Anwendung ist sowohl in der Forschung als auch in der Industrie von Bedeutung für die Reinigung und Isolierung empfindlicher Alkoholverbindungen .
Spaltung von Benzhydrylgruppen von Aminen
“this compound” wird auch zur Spaltung von Benzhydrylgruppen von Aminen verwendet. Diese Reaktion ist essentiell bei der Synthese bestimmter Pharmazeutika, bei denen der Benzhydryl-Schutz verwendet wird, um Aminfunktionalitäten während komplexer chemischer Synthesen zu schützen .
Host-Gast-Kokristallisation
In der Materialwissenschaft wurde diese Verbindung hinsichtlich ihres Potenzials für Host-Gast-Kokristallisationsprozesse untersucht. Diese Technik wird verwendet, um die Strukturbestimmung flüssiger organischer Moleküle zu erleichtern, deren Analyse aufgrund ihrer Unfähigkeit, stabile Kristalle zu bilden, die für die Röntgenbeugung geeignet sind, schwierig sein kann .
Wirkmechanismus
While specific information on the mechanism of action of “5-(1-Chloroethyl)-1,2,4-oxadiazole” is not available, oxazole derivatives have been found to possess a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(1-chloroethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c1-3(5)4-6-2-7-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIPORBCZAHKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NO1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249702-53-1 | |
| Record name | 5-(1-chloroethyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B1442967.png)
![[Amino(4-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1442968.png)
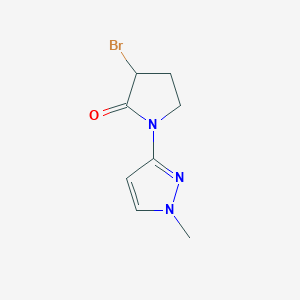
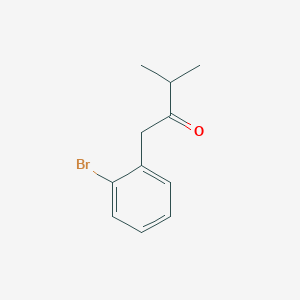
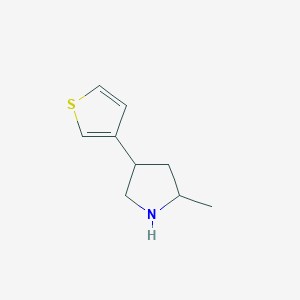
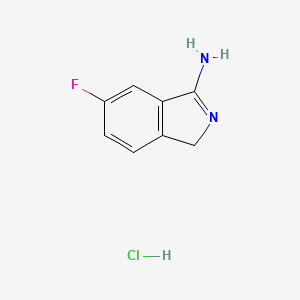
![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1442975.png)
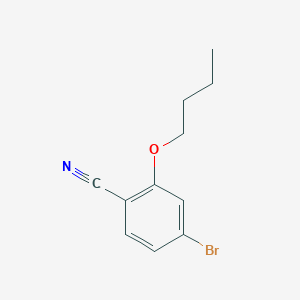
![7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B1442978.png)
